![molecular formula C23H17BrCl2N2O3 B301676 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301676.png)
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ABT-263, is a small-molecule inhibitor that selectively targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been shown to induce apoptosis in cancer cells and is currently being investigated as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the activation of the pro-apoptotic proteins, such as Bax and Bak, which in turn induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce thrombocytopenia, which limits its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a highly selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design.
Zukünftige Richtungen
The development of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile analogs with improved solubility and stability in aqueous solutions is an area of active research. Additionally, the identification of biomarkers that can predict the response to 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile treatment is an important area of investigation, as it can help identify patients who are most likely to benefit from this therapy. Finally, the combination of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with other anti-cancer agents, such as immunotherapy, is a promising direction for future research.
Synthesemethoden
The synthesis of 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps, including the synthesis of the intermediate compounds and the final coupling reaction. The intermediate compounds are synthesized using well-established chemical reactions, such as the Friedel-Crafts acylation and the Suzuki coupling reaction. The final coupling reaction involves the condensation of the intermediate compounds to form the final product, 2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Preclinical studies have demonstrated its efficacy against a wide range of cancer types, including lymphoma, leukemia, and solid tumors.
Eigenschaften
Produktname |
2-amino-4-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C23H17BrCl2N2O3 |
Molekulargewicht |
520.2 g/mol |
IUPAC-Name |
2-amino-4-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H17BrCl2N2O3/c24-13-5-7-19(30-11-12-4-6-14(25)9-17(12)26)15(8-13)21-16(10-27)23(28)31-20-3-1-2-18(29)22(20)21/h4-9,21H,1-3,11,28H2 |
InChI-Schlüssel |
UHFBLNOUTUKPSR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





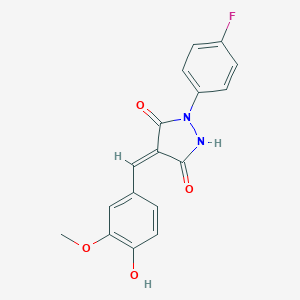


![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)
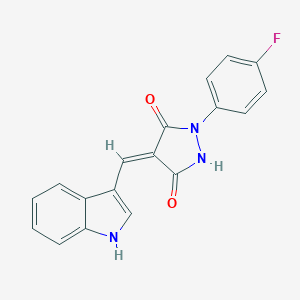
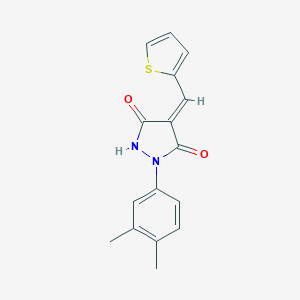
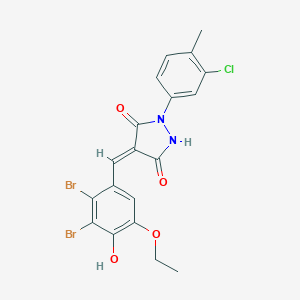
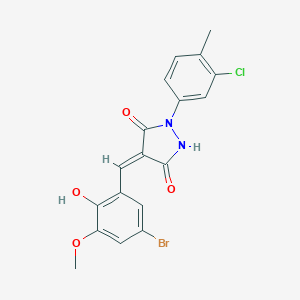

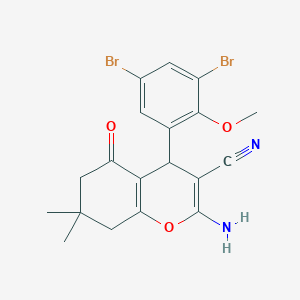
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)